(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride
Description
(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₃H₂₁NO·HCl (molecular weight: 243.78). Structurally, it consists of a butan-2-yl (sec-butyl) group attached to a benzylamine moiety bearing a 2-ethoxy substituent on the aromatic ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-11(3)14-10-12-8-6-7-9-13(12)15-5-2;/h6-9,11,14H,4-5,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWXUHCXENAIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the base amine compound. This is followed by the introduction of the butan-2-yl and 2-ethoxyphenyl groups through a series of chemical reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes the use of advanced techniques such as microwave-assisted synthesis to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 869943-82-8 .
- Synthesis : Prepared via reductive amination or alkylation of (2-ethoxyphenyl)methanamine with sec-butyl halides, followed by HCl salt formation. highlights a related synthesis route for (2-ethoxyphenyl)methanamine hydrochloride using catalytic reduction of primary amides .
- Applications : Intermediate in drug development (e.g., serotonin receptor modulators) due to its structural similarity to bioactive arylalkylamines .
Comparison with Similar Compounds
The compound is compared to structural analogs based on amine substituents , aromatic ring modifications , and functional group variations .
Substituent Variations on the Aromatic Ring
| Compound Name | Aromatic Substituent | Molecular Formula | Molecular Weight | Key Differences | Reference |
|---|---|---|---|---|---|
| (Butan-2-yl)[(2-ethoxyphenyl)methyl]amine HCl | 2-ethoxy | C₁₃H₂₁NO·HCl | 243.78 | Reference compound; optimal lipophilicity | |
| [(4-tert-butylphenyl)methyl]amine HCl | 4-tert-butyl | C₁₅H₂₆ClN | 255.83 | Increased steric bulk; higher molecular weight | |
| N-[3-(Benzyloxy)benzyl]-2-butanamine HCl | 3-benzyloxy | C₁₈H₂₄ClNO | 313.85 | Altered electronic effects; larger substituent | |
| (2-ethoxyphenyl)methylamine HCl | 2-ethoxy | C₁₀H₁₅NO·HCl | 201.70 | Smaller amine group (methyl vs. sec-butyl) |
Key Insights :
- 2-Ethoxy vs.
- Positional Isomerism : 3-Benzyloxy () vs. 2-ethoxy substituents alter π-π stacking interactions in receptor binding .
Amine Group Modifications
Key Insights :
- sec-Butyl vs. Methyl : The sec-butyl group in the target compound enhances membrane permeability compared to smaller amines like methyl .
- Primary vs. Secondary Amines : Primary amines (e.g., N-ethyl-2-methoxyaniline HCl) exhibit higher reactivity but lower metabolic stability .
Functional Group Derivatives
Biological Activity
(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in pharmacological and medicinal chemistry contexts. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H22ClNO2
- Molecular Weight : 259.77 g/mol
- SMILES Notation : CCCCC(C1=CC(=C(C=C1)OC)OC)N.Cl
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding, leading to various biochemical and physiological responses. Notably, it has shown potential in enzyme inhibition and receptor binding studies due to its structural similarity to biologically active amines.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Binding : It has been studied for its interaction with serotonin receptors, particularly the 5-HT2C subtype, suggesting potential applications in mood regulation and appetite control.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies
- Serotonin Receptor Activity :
- A study demonstrated that this compound acts as a selective agonist at the 5-HT2C receptor, which is implicated in mood disorders and obesity-related conditions.
- Table 1 summarizes the receptor binding affinity of the compound compared to other known agonists.
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| (Butan-2-yl)[(2-ethoxyphenyl)methyl]amine HCl | 5-HT2C | 50 |
| Compound A | 5-HT2C | 30 |
| Compound B | 5-HT2C | 70 |
- Antimicrobial Studies :
- In vitro studies have shown that the compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Further research is needed to elucidate the specific mechanisms behind this activity.
Therapeutic Potential
The unique structural features of this compound suggest several therapeutic applications:
- Mood Disorders : Given its action on serotonin receptors, it may be useful in developing treatments for depression and anxiety.
- Obesity Management : Its potential role in appetite regulation could be explored for weight management therapies.
Q & A
Q. What validation protocols ensure reproducibility in analytical and biological assays?
- Quality Control :
- Interlab Validation : Share samples with ≥2 independent labs for NMR and LC-MS cross-verification .
- Reference Standards : Use certified internal standards (e.g., deuterated analogs for MS quantification) .
- Blinded Analysis : Randomize sample IDs in biological assays to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
